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Compound of Interest

Compound Name: ML-SI1

cat. No.: B10824797

ML-SI1 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the ML-
SI1 compound, a known inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1)
channel. This document collates available data on its physicochemical properties, biological
activity, and mechanism of action, presenting it in a structured format for easy reference and
comparison. Detailed experimental protocols for key assays are also provided to facilitate the
replication and further investigation of its effects.

Core Characteristics and Physicochemical
Properties

ML-SI1 is a synthetic small molecule that has been identified as an inhibitor of TRPML1, a
crucial ion channel primarily located on the membrane of lysosomes and late endosomes. It is
important to note that ML-SI1 is a racemic mixture of inseparable cis-/trans-isomers in a 55:45
ratio.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10824797?utm_src=pdf-interest
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.medchemexpress.com/ml-si1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C23H26CI2N203 [1]
Molecular Weight 449.37 g/mol [1]
Appearance Solid [1]

Racemic mixture of

Physical State diastereomers (cis/trans ratio:

55:45)

[1]

Transient Receptor Potential

Primary Target o
Mucolipin 1 (TRPML1)

[1]

Biological Activity and Potency

ML-SI1 exhibits inhibitory activity against the TRPML1 channel, thereby modulating intracellular

calcium signaling and lysosomal function.
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Parameter Value Target Notes Reference
Determined in
the context of

ICso0 15 uM TRPML1 activation with [1]
the TRPML1
agonist ML-SAL.
Specific ICso

o Weak effect on
Selectivity TRPML2 value not [1]
TRPML2
reported.
No data available =~ TRPML3 -
- Reduces cell
viability in
PANC1 cells. -
Blocks lysosomal
localization
] These effects are
changes in ) )
h | linked to its
ippocampa
PP P inhibition of
neurons. -
Observed ) ) TRPML1 and
) ) Reduces ROS Various cell lines
Biological Effects subsequent
and Caz* levels )
] Impact on
in IPEC-J2 cells.
autophagy and
- Reduces the )
apoptosis.

expression of
LC3, SQSTM1,
and Cleaved-
Caspase3 in
IPEC-J2 cells.

Mechanism of Action: TRPML1 Inhibition and
Downstream Signaling

ML-SI1 exerts its biological effects by directly inhibiting the TRPMLL1 ion channel. TRPML1 is a
key regulator of lysosomal Ca2* homeostasis, and its inhibition by ML-SI1 has significant

downstream consequences, particularly on the process of autophagy.
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The binding of ML-SI1 to TRPML1 blocks the release of Ca?* from the lysosome into the
cytoplasm. This disruption of Ca2* signaling interferes with the activation of the
Caz*/calmodulin-dependent protein kinase kinase  (CaMKK[f). Consequently, the downstream
activation of AMP-activated protein kinase (AMPK) is attenuated. This, in turn, inhibits the Unc-
51 like autophagy activating kinase 1 (ULK1) and the class Ill phosphatidylinositol 3-kinase
(PIK3C3/Vps34) complex, both of which are critical for the initiation and progression of
autophagy.

Furthermore, TRPML1-mediated Ca?* release is known to activate the transcription factor EB
(TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. By
inhibiting TRPML1, ML-SI1 can prevent the nuclear translocation of TFEB, leading to a
reduction in the expression of autophagy-related genes.
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Caption: ML-SI1 signaling pathway inhibiting autophagy.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/product/b10824797?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Fura-2 Based Single-Cell Calcium Imaging

This protocol is used to confirm the inhibitory effect of ML-SI1 on TRPML1-mediated calcium
release.

Materials:

Fura-2 AM (acetoxymethyl ester)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
e ML-SAl (TRPML1 agonist)

e ML-SI1

e Cells expressing TRPML1

o Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm
emission)

Procedure:

o Cell Preparation: Seed cells on glass coverslips suitable for microscopy and allow them to
adhere overnight.

e Dye Loading:

o Prepare a Fura-2 AM loading solution in physiological buffer. A typical concentration is 2-5
UM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

o Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the
dark.

o Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-
esterification of the Fura-2 AM within the cells for approximately 30 minutes.

e Imaging:
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o Mount the coverslip onto the microscope stage in a perfusion chamber containing buffer.

o Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and
recording the emission at ~510 nm.

o To assess the inhibitory effect of ML-SI1, pre-incubate the cells with the desired
concentration of ML-SI1 (e.g., 10-20 uM) for a specified period.

o Stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 uM) in the continued
presence of ML-SI1.

o Record the changes in the 340/380 nm fluorescence ratio over time. A lack of or a
significantly reduced increase in the ratio upon ML-SA1 stimulation, compared to a control
without ML-SI1, indicates inhibition of TRPMLL1.
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Caption: Experimental workflow for Fura-2 calcium imaging.
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MTT Assay for Cell Viability

This protocol is used to determine the effect of ML-SI1 on the viability of cancer cell lines, such
as PANC1.

Materials:

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
e 96-well plates

e PANCI cells or other cell line of interest

e ML-SI1

e Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow
them to attach overnight.

o Compound Treatment: Treat the cells with a range of concentrations of ML-SI1 (e.g., 0-100
pM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

e MTT Incubation:

o After the treatment period, add 10-20 pL of MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into
formazan crystals.

e Formazan Solubilization:

o Carefully remove the medium from each well.
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o Add 100-200 pL of DMSO to each well to dissolve the purple formazan crystals.

o Gently shake the plate for 5-10 minutes to ensure complete dissolution.

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader. The absorbance is directly proportional to the number of viable
cells.

Synthesis

While a total synthesis of ML-SI1 has been developed, a detailed, step-by-step protocol is not
publicly available in the cited literature. The synthesis is described as a "short synthetic
sequence".[1] Researchers interested in the synthesis of ML-SI1 are encouraged to consult the
primary literature for more details.

Conclusion

ML-SI1 serves as a valuable research tool for investigating the physiological and pathological
roles of the TRPML1 ion channel. Its ability to inhibit TRPML1 and consequently modulate
autophagy and intracellular calcium signaling makes it a compound of interest for studies in
neurodegenerative diseases, lysosomal storage disorders, and cancer. The provided data and
protocols in this guide are intended to support further research and development in these
areas. It is important for researchers to consider its nature as a racemic mixture and the current
lack of detailed selectivity data for all TRPML isoforms when interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824797#basic-characteristics-of-the-ml-sil-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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